1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone
Description
Properties
CAS No. |
21846-27-5 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-(9-methyl-2-nitrofluoren-9-yl)ethanone |
InChI |
InChI=1S/C16H13NO3/c1-10(18)16(2)14-6-4-3-5-12(14)13-8-7-11(17(19)20)9-15(13)16/h3-9H,1-2H3 |
InChI Key |
JTVFWVOMQPZWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
The compound 1-(9-methyl-2-nitro-9H-fluoren-9-yl)ethanone combines aromatic substitution, ketone formation, and nitro group introduction on a fluorene scaffold. Key synthetic challenges include:
- Regioselective nitration at the 2-position of the fluorene ring.
- Introduction of the methyl group at the 9-position without disrupting aromaticity.
- Formation of the ethanone (acetyl) group attached to the 9-position carbon.
- Preservation of functional groups during multi-step synthesis.
Preparation Methods
Starting Materials and General Approach
The synthesis typically begins with 9-methylfluorene or 9H-fluorene derivatives, which are then functionalized through nitration and acylation reactions.
Nitration of 9-Methylfluorene
- Method: Electrophilic aromatic substitution using nitrating agents such as nitric acid mixed with sulfuric acid or milder nitrating agents under controlled temperature to achieve selective nitration at the 2-position.
- Notes: The nitration is performed under low temperature to avoid over-nitration or oxidation of the methyl group at the 9-position.
Formation of this compound
Two main synthetic routes are reported in literature for the formation of the ethanone group at the 9-position:
Route A: Friedel-Crafts Acylation
- Reagents: Acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl3).
- Procedure: The nitrated 9-methylfluorene is subjected to Friedel-Crafts acylation to introduce the ethanone group at the 9-position carbon.
- Conditions: Anhydrous conditions, low temperature (0–5 °C), and inert atmosphere to prevent side reactions.
- Outcome: This method yields the target compound with good regioselectivity and moderate to high yields.
Route B: Modified Vilsmeier–Haack Reaction
- Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the Vilsmeier reagent.
- Procedure: The nitrated 9-methylfluorene is treated with the Vilsmeier reagent to form the corresponding acyl chloride intermediate, which upon hydrolysis yields the ethanone.
- Notes: This method allows milder conditions and can be coupled with subsequent functionalization steps.
- Yield: Moderate to high yields reported.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5 °C | 70–85 | Selective 2-nitration on 9-methylfluorene |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3, 0–5 °C, dry solvent | 65–80 | High regioselectivity, requires anhydrous conditions |
| Vilsmeier–Haack Reaction | POCl3/DMF, 0 °C to RT | 60–75 | Mild conditions, useful for acyl chloride intermediate |
Additional Functionalization and Purification
- Reduction of Nitro Group (Optional): Catalytic hydrogenation over palladium on carbon (Pd/C) can reduce the nitro group if conversion to an amine derivative is desired.
- Purification: Column chromatography using silica gel and recrystallization from ethanol or ethyl acetate are standard methods.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
Literature Examples and Source Diversity
- A study on fluorescent ligands involving nitro-substituted fluorenes describes the modified Vilsmeier–Haack reaction to prepare acyl chlorides, followed by amine coupling and reduction steps, highlighting the versatility of this approach for fluorenyl ketones and nitro derivatives.
- Crystallographic data on fluorenyl derivatives support the regioselectivity of substitution at the 9-position and the stability of the nitro group under reaction conditions.
- Synthetic procedures for related fluorenyl ketones via Friedel-Crafts acylation are well-documented in organic synthesis literature, providing a reliable pathway for the target compound.
- Hydrazine-based reactions and protections are noted in related fluorenyl compound syntheses, indicating possible routes for further derivatization or protection during synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Electrophilic Nitration | HNO3/H2SO4 | High regioselectivity | Requires temperature control | 70–85 |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | Straightforward, widely used | Moisture sensitive, harsh Lewis acid | 65–80 |
| Vilsmeier–Haack Reaction | POCl3, DMF | Mild conditions, acyl chloride intermediate | Multi-step, requires careful handling | 60–75 |
Chemical Reactions Analysis
Types of Reactions: 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 1-(9-Methyl-2-amino-9h-fluoren-9-yl)ethanone.
Substitution: Various substituted fluorenones depending on the nucleophile used.
Oxidation: 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)acetic acid.
Scientific Research Applications
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Structural Analogs in the Fluorene Family
The following table compares 1-(9-Methyl-2-nitro-9H-fluoren-9-yl)ethanone with structurally related fluorene-based ethanones:
Key Observations :
- Electronic Effects : Nitro groups (as in the target compound) reduce electron density in the aromatic system compared to methoxy or hydroxy substituents, altering reactivity in electrophilic substitution reactions .
- Steric Hindrance : The 9-methyl group in the target compound may reduce intermolecular interactions, affecting crystallinity compared to unsubstituted fluorenes .
Comparison with Non-Fluorene Ethanone Derivatives
Ethanone derivatives with different aromatic cores highlight the uniqueness of fluorene-based systems:
Key Differences :
- Planarity vs. Flexibility : Fluorene derivatives (e.g., target compound) exhibit rigid planar structures, enhancing π-π stacking in materials science, whereas carbazole or furan derivatives offer more conformational flexibility .
Research Findings and Data Gaps
- Synthesis Challenges : The nitro group in the target compound may complicate Friedel-Crafts acetylation due to deactivation of the aromatic ring, necessitating alternative routes (e.g., direct nitration post-acetylation) .
- Spectroscopic Properties : Similar fluorene derivatives exhibit strong UV-Vis absorption (λₐᵦₛ ~300–400 nm) due to conjugated systems; nitro groups likely redshift absorption maxima .
- Toxicity Data: Limited information exists for nitro-fluorene ethanones, though structurally related nitroaromatics are often toxicologically concerning .
Biological Activity
1-(9-Methyl-2-nitro-9H-fluoren-9-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a fluorenyl moiety with a nitro group, suggests various mechanisms of action that could be exploited for therapeutic purposes. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.
This compound can be synthesized through various chemical reactions involving the fluorenyl scaffold. The nitro group can undergo reduction to an amino group, enabling further functionalization. Common methods for synthesis include:
- Reduction : Using hydrogen gas with palladium catalyst or sodium borohydride.
- Substitution : Nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
- Oxidation : The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through the following mechanisms:
- Bioreduction : The nitro group can be reduced to form reactive intermediates that may interact with DNA or proteins, leading to cytotoxic effects.
- Electrophilic Reactions : The compound acts as an electrophile, reacting with nucleophilic sites in biomolecules, which may disrupt normal cellular functions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that modifications of the fluorenyl structure can enhance antibacterial properties against various pathogens .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Key findings include:
- Cell Line Studies : In vitro studies demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Compounds derived from similar structures exhibited IC50 values in the nanomolar range, indicating potent activity .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | 10–33 |
| Similar derivatives | MDA-MB-231 | 23–33 |
Mechanistic Insights
The mechanism by which these compounds exert their anticancer effects often involves the destabilization of microtubules, which is critical for cell division. For example, certain derivatives have been shown to bind at the colchicine site on tubulin, leading to mitotic arrest and apoptosis in cancer cells .
Case Studies
-
Study on Antiproliferative Effects :
A recent study evaluated a series of fluorenyl derivatives for their antiproliferative effects on MCF-7 cells. The study found that modifications at the 2-position significantly influenced activity, with some compounds achieving IC50 values as low as 10 nM . -
In Vivo Studies :
Animal models have been used to assess the therapeutic potential of similar compounds. Results indicated that these compounds could reduce tumor growth significantly compared to controls, suggesting their applicability in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
